Molecular Descriptor Differentiation: Lipophilicity (LogD) and Steric Bulk vs. Unsubstituted Core (Allopurinol/Oxypurinol)
The substitution of the N1-hydrogen in the unsubstituted core (1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, allopurinol/oxypurinol) with a p-tolyl group in the target compound introduces a substantial change in physicochemical properties. While direct experimental LogD data for this specific compound is not available in the public domain, the structural change from H to p-tolyl at N1 is a well-documented SAR strategy to increase lipophilicity and modulate target binding [1]. The calculated LogP for the unsubstituted core (1H-pyrazolo[3,4-d]pyrimidine-4,6-diol) is 0.41 [2]. The addition of a p-tolyl group (C7H7) is expected to significantly increase LogP and LogD, enhancing passive membrane permeability, a critical parameter for intracellular target engagement. This differentiation is fundamental to the compound's utility in medicinal chemistry programs where a specific lipophilicity window is desired.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Not experimentally determined; structural analysis indicates a significant increase vs. baseline. |
| Comparator Or Baseline | Unsubstituted core (1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, CAS 2465-59-0) has a calculated LogP of 0.41 [2]. |
| Quantified Difference | Calculated difference not available; the presence of a p-tolyl group vs. H at N1 is the key structural differentiator. |
| Conditions | In silico prediction (ChemDraw/ACD/Labs). |
Why This Matters
This differentiates the compound from the unsubstituted core, making it suitable for SAR studies exploring the impact of increased lipophilicity and steric bulk on target binding and cellular permeability.
- [1] Elmongy, E. I., et al. Design, synthesis, and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022, 37(1), 1157-1176. View Source
- [2] ChemBase. 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. LogP value. (Note: Data used for baseline comparison). View Source
